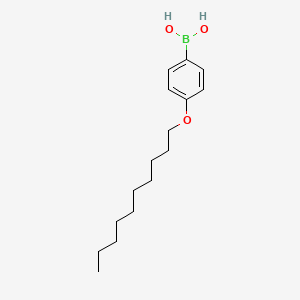
(4-(Decyloxy)phenyl)boronic acid
概要
説明
(4-(Decyloxy)phenyl)boronic acid is a boronic acid derivative characterized by a decyloxy substituent attached to the phenyl ring. Boronic acids are known for their versatility in organic synthesis and materials science due to their ability to form reversible covalent bonds with various substrates, particularly diols. This property makes them valuable in the construction of complex molecular architectures and the synthesis of polymeric materials .
Synthesis Analysis
While the provided papers do not specifically discuss the synthesis of this compound, they do provide insight into the general methods used to synthesize boronic acids. Typically, boronic acids can be synthesized through reactions involving organoboranes or borylation of aromatic compounds. The synthesis often involves the use of catalysts and may require protection and deprotection steps if sensitive functional groups are present .
Molecular Structure Analysis
The molecular structure of boronic acids, including this compound, is characterized by a trivalent boron atom connected to an aromatic ring and two hydroxyl groups. The presence of the decyloxy substituent likely influences the overall molecular conformation and the compound's reactivity due to steric effects. The ortho-substituents on phenylboronic acids have been shown to play a significant role in their reactivity, as seen in the case of 2,4-bis(trifluoromethyl)phenylboronic acid, where they prevent the coordination of amines to the boron atom, thus affecting the catalytic activity .
Chemical Reactions Analysis
Boronic acids, including this compound, are known to participate in a variety of chemical reactions. One of the most common reactions is the formation of boronate esters through the interaction with diols or carbohydrates. They are also used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The paper on 2,4-bis(trifluoromethyl)phenylboronic acid discusses its use as a catalyst in dehydrative amidation reactions between carboxylic acids and amines, which could be relevant to the reactivity of other phenylboronic acids with similar substituents .
Physical and Chemical Properties Analysis
The physical and chemical properties
科学的研究の応用
Optical Modulation and Saccharide Recognition
- Optical Modulation : Phenyl boronic acids (PBAs) like (4-(Decyloxy)phenyl)boronic acid can function as binding ligands for saccharide recognition and are used to modify the optical properties of materials like carbon nanotubes. These modifications are crucial for developing sensors and other optical devices (Mu et al., 2012).
Biological and Chemical Applications
- Antiviral Therapeutics : Phenylboronic-acid-modified nanoparticles have shown potential as antiviral inhibitors, particularly against the Hepatitis C virus. This highlights their role in developing new therapeutic strategies (Khanal et al., 2013).
- Gene Transfection Enhancement : Phenylboronic acid-modified polyethylenimine significantly enhances gene delivery efficiency. This improvement is attributed to better DNA condensation and cell uptake facilitated by boronic acid groups (Peng et al., 2010).
Material Science and Engineering
- Responsive Polymers : Boronic acid-functionalized polymers, including those based on phenyl boronic acid, are notable for their responsiveness to pH and sugar concentrations, making them suitable for various applications like drug delivery and sensor materials (Vancoillie et al., 2016).
- Organic Phosphorescent Materials : Aryl boronic acids, through cyclic-esterification with certain alcohols, can be transformed into materials with room-temperature phosphorescence and mechanoluminescence. This is crucial for developing new optical materials (Zhang et al., 2018).
Pharmaceutical and Medicinal Chemistry
- Drug Synthesis and Modification : Boronic acids play a significant role in the synthesis and modification of drugs. For example, they are used in the decarboxylative borylation process, which is essential for modifying complex molecules and discovering new therapeutics (Li et al., 2017).
Safety and Hazards
Phenylboronic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organ being the respiratory system .
将来の方向性
Phenylboronic acids are increasingly being used in diverse areas of research. For example, they are being used in the development of glucose-sensitive gels for self-regulated drug delivery systems for diabetes therapy . They are also being used in the development of new fluorescent tools for the tethering of the glycan domain of antibodies .
作用機序
Target of Action
(4-(Decyloxy)phenyl)boronic acid, like other boronic acids, primarily targets cis-diols in biological systems . These targets are often found in carbohydrates and other biomolecules, making boronic acids useful tools in biochemical applications .
Mode of Action
The compound interacts with its targets through a dynamic covalent interaction between the boronic acid and the cis-diol motif of carbohydrates . This interaction is central to the compound’s utility in various areas, including biological labeling, protein manipulation and modification, and separation .
Biochemical Pathways
The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . For example, in the Suzuki–Miyaura cross-coupling reaction, boronic acids participate in transmetalation, a process where groups are transferred from boron to palladium .
Pharmacokinetics
Boronic acids are generally known for their stability and ease of handling . They are solids that tend to exist as mixtures of oligomeric anhydrides, particularly the cyclic six-membered boroxines . The compound has a boiling point of 421.5±47.0C at 760 mmHg .
Result of Action
The molecular and cellular effects of the compound’s action depend on its specific applications. For instance, in the Suzuki–Miyaura cross-coupling reaction, the compound can facilitate the formation of carbon-carbon bonds . In biochemical applications, it can enable the manipulation and modification of proteins .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability to atmospheric oxidation is considerably superior to that of borinic acids . Certain boronic acids, such as cyclobutylboronic acid, decompose in air . Therefore, the compound’s action may be influenced by factors such as air exposure and temperature.
生化学分析
Biochemical Properties
(4-(Decyloxy)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the formation of covalent bonds with diol-containing biomolecules. This compound interacts with enzymes, proteins, and other biomolecules through its boronic acid moiety, which can form reversible covalent bonds with cis-diols. These interactions are pH-dependent and can be utilized in various applications such as sensing, separation, and drug delivery .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by interacting with cell surface receptors and intracellular proteins. It can modulate cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and cellular energy balance .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boronic acid group forms covalent bonds with diol-containing molecules, such as sugars and nucleotides. This binding can inhibit or activate enzymes, depending on the context of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under inert atmospheric conditions and at low temperatures. It can degrade over time, especially under conditions that promote hydrolysis. Long-term studies have shown that this compound can have sustained effects on cellular function, but its activity may diminish as it degrades .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate cellular processes without causing significant toxicity. At higher doses, this compound may exhibit toxic or adverse effects, such as cellular stress and apoptosis. Threshold effects have been observed, indicating that there is a dosage range within which the compound is effective without being harmful .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites by modulating enzyme activity. For example, it can inhibit enzymes involved in glycolysis, leading to changes in glucose metabolism. Additionally, this compound can affect the synthesis and degradation of other biomolecules, such as lipids and nucleotides .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The transport and distribution of this compound can influence its activity and effectiveness in biochemical reactions .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its location within the cell. For instance, this compound may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism .
特性
IUPAC Name |
(4-decoxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27BO3/c1-2-3-4-5-6-7-8-9-14-20-16-12-10-15(11-13-16)17(18)19/h10-13,18-19H,2-9,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFRWPZGPNSDJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCCCCCCCCC)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442547 | |
| Record name | Boronic acid, [4-(decyloxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
147222-99-9 | |
| Record name | Boronic acid, [4-(decyloxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

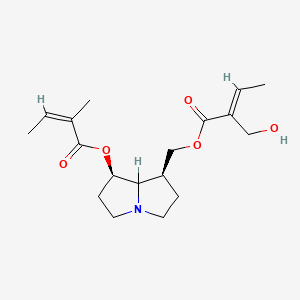
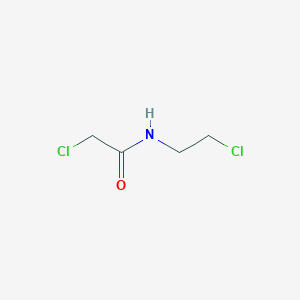
![4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B3032281.png)
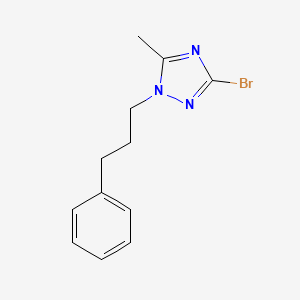
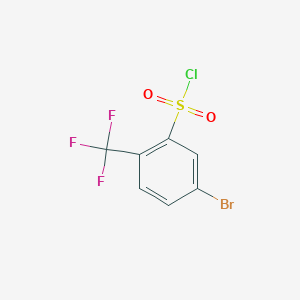
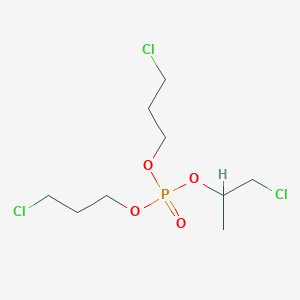
![2-Bromo-1H-imidazo[4,5-b]pyridine](/img/structure/B3032287.png)
![Urea, N-[(2-chlorophenyl)methyl]-N'-(4-methylphenyl)-](/img/structure/B3032288.png)

![[4-(Cyclobutylmethyl)oxan-4-yl]methanamine](/img/structure/B3032293.png)
![4-[3-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid](/img/structure/B3032294.png)
![4-[2-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid](/img/structure/B3032295.png)
![2-5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a][1,3]diazepin-3-ylpyridine](/img/structure/B3032297.png)
![4,4-Difluoro-1-[(2-fluorophenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B3032298.png)